molecular formula C23H29NO4 B2691095 Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate CAS No. 302924-63-6

Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate

Cat. No.: B2691095
CAS No.: 302924-63-6
M. Wt: 383.488
InChI Key: QPARALDCPVUTKC-UHFFFAOYSA-N
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Description

“Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate” is a chemical compound with the molecular formula C23H29NO3 . It is a derivative of piperidine, which is a heterocyclic organic compound .

Scientific Research Applications

Stereoselective Syntheses Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate and its derivatives have been utilized in stereoselective syntheses. For example, Boev et al. (2015) reported the quantitative yield of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates using a series of reactions including the Mitsunobu reaction, followed by alkaline hydrolysis (Boev et al., 2015).

Synthetic Processes and Intermediates The compound has been an important intermediate in the synthesis of various other compounds. For instance, Chen Xin-zhi (2011) described an efficient synthesis process for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a notable intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor (Chen Xin-zhi, 2011). Moreover, Harmsen et al. (2011) reported the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate as a new scaffold for preparing substituted piperidines (Harmsen et al., 2011).

Stability and Reactivity The compound and its derivatives have been investigated for their stability and reactivity in various conditions. Marx and Rassat (2002) explored the hetero-Cope rearrangement of similar compounds, leading to the synthesis of highly water-soluble stable free radicals (Marx & Rassat, 2002).

Structural Analysis and Applications In addition to synthetic applications, the compound has been part of structural studies. Didierjean et al. (2004) conducted X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate to reveal its molecular packing and structural details (Didierjean et al., 2004).

Mechanism of Action

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(4-phenylmethoxyphenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-22(2,3)28-21(25)24-15-13-23(26,14-16-24)19-9-11-20(12-10-19)27-17-18-7-5-4-6-8-18/h4-12,26H,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPARALDCPVUTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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